Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoroethyl group imparts significant stability and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate typically involves the reaction of ethyl pyrazole-4-carboxylate with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include trifluoroethyl-substituted amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and specialty materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity as an enzyme inhibitor or receptor ligand. The compound can modulate various biochemical pathways by binding to active sites or allosteric sites on target proteins .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Known for its use in the synthesis of trifluoroethylated compounds.
Trifluoroethyl thioether derivatives: Used in agrochemicals and pharmaceuticals for their bioactivity.
Trifluoroethyl isatin ketimines: Employed in organic synthesis and medicinal chemistry
Uniqueness
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate stands out due to its unique combination of a pyrazole ring and a trifluoroethyl group. This combination imparts both stability and reactivity, making it a versatile compound in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its value in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-12-13(4-6)5-8(9,10)11/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPPYAXHMYQLEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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